4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is a chemical compound with the molecular formula C10H8ClN3O3 and a molecular weight of 253.64 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of 4-methoxyaniline to form a quinazoline intermediate.
Nitrification: The intermediate is then nitrated to introduce the nitro group at the 6-position.
Chlorination: Finally, the compound undergoes chlorination to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group at the 7-position can be oxidized to form corresponding quinazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dichloro-6-nitroquinazoline: Similar in structure but with an additional chlorine atom at the 7-position.
4-((7-methoxy-6-nitroquinazolin-4yl) oxy) aniline: A derivative with an aniline group attached, used in different biological studies.
Uniqueness
4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and nitro group in the quinazoline scaffold makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8ClN3O3 |
---|---|
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
4-chloro-7-methoxy-2-methyl-6-nitroquinazoline |
InChI |
InChI=1S/C10H8ClN3O3/c1-5-12-7-4-9(17-2)8(14(15)16)3-6(7)10(11)13-5/h3-4H,1-2H3 |
InChI-Schlüssel |
HKYHQOUKKDNLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.